molecular formula C16H30Cl3N3 B6272248 1-benzyl-N-[2-(dimethylamino)ethyl]piperidin-4-amine trihydrochloride CAS No. 1177148-88-7

1-benzyl-N-[2-(dimethylamino)ethyl]piperidin-4-amine trihydrochloride

Cat. No.: B6272248
CAS No.: 1177148-88-7
M. Wt: 370.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-N-[2-(dimethylamino)ethyl]piperidin-4-amine trihydrochloride, also known as 4-BMC, is an investigational new psychoactive substance (NPS) that has gained widespread attention in recent years. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular formula of this compound is C16H30Cl3N3 . Its molecular weight is 370.79 .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-benzyl-N-[2-(dimethylamino)ethyl]piperidin-4-amine trihydrochloride involves the reaction of benzyl chloride with N-[2-(dimethylamino)ethyl]piperidin-4-amine in the presence of a base to form the desired product. The product is then treated with hydrochloric acid to obtain the trihydrochloride salt.", "Starting Materials": [ "Benzyl chloride", "N-[2-(dimethylamino)ethyl]piperidin-4-amine", "Base (e.g. sodium hydroxide)", "Hydrochloric acid" ], "Reaction": [ "Step 1: Benzyl chloride is added dropwise to a solution of N-[2-(dimethylamino)ethyl]piperidin-4-amine in a suitable solvent (e.g. dichloromethane) at a temperature of 0-5°C.", "Step 2: The reaction mixture is stirred at room temperature for several hours until TLC analysis indicates complete conversion of the starting material.", "Step 3: The reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g. ethyl acetate).", "Step 4: The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product.", "Step 5: The crude product is dissolved in a suitable solvent (e.g. ethanol) and treated with hydrochloric acid to obtain the trihydrochloride salt.", "Step 6: The product is filtered, washed with a suitable solvent (e.g. ethanol), and dried under vacuum to obtain the final product." ] }

CAS No.

1177148-88-7

Molecular Formula

C16H30Cl3N3

Molecular Weight

370.8

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.